N-Benzyl-4-phenyl pyridinium tetrafluoroborate

Lipophilicity LogP Membrane permeability

N-Benzyl-4-phenyl pyridinium tetrafluoroborate (CAS 80815-19-6, molecular formula C₁₈H₁₆BF₄N, molecular weight 333.1 g·mol⁻¹) is a quaternary pyridinium salt featuring a 4-phenyl substituent, an N-benzyl group, and the weakly coordinating tetrafluoroborate (BF₄⁻) counterion. It belongs to the broader class of N-substituted pyridinium tetrafluoroborates widely employed as synthetic intermediates for amine-to-functional-group conversions, thermolytic leaving groups, and electrophilic fluorination reagents.

Molecular Formula C18H16BF4N
Molecular Weight 333.1 g/mol
Cat. No. B7777972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-phenyl pyridinium tetrafluoroborate
Molecular FormulaC18H16BF4N
Molecular Weight333.1 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N.BF4/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;2-1(3,4)5/h1-14H,15H2;/q+1;-1
InChIKeyKVVVQQUUTKKXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-phenyl pyridinium tetrafluoroborate: Core Physicochemical and Class Characteristics for Procurement Evaluation


N-Benzyl-4-phenyl pyridinium tetrafluoroborate (CAS 80815-19-6, molecular formula C₁₈H₁₆BF₄N, molecular weight 333.1 g·mol⁻¹) is a quaternary pyridinium salt featuring a 4-phenyl substituent, an N-benzyl group, and the weakly coordinating tetrafluoroborate (BF₄⁻) counterion . It belongs to the broader class of N-substituted pyridinium tetrafluoroborates widely employed as synthetic intermediates for amine-to-functional-group conversions, thermolytic leaving groups, and electrophilic fluorination reagents [1]. Unlike its closest structural relative N-methyl-4-phenylpyridinium (MPP⁺)—a well-characterised mitochondrial complex I inhibitor and dopaminergic neurotoxin—N-benzyl-4-phenyl pyridinium tetrafluoroborate has not been documented to exhibit similar neurotoxicity in the available peer-reviewed literature [2] [3].

1
Quaternary pyridinium salt with weakly coordinating BF4 counterion; suitable for non-nucleophilic synthetic environments.
2
N-Benzyl substituent enables thermal benzylation pathway; latent benzyl cation equivalent in solvolysis protocols.
3
Higher lipophilicity (calculated LogP) vs. N-methyl analog supports partitioning studies and reversed-phase retention.

Why N-Benzyl-4-phenyl pyridinium tetrafluoroborate Cannot Be Replaced by Naïve Salt or Counterion Exchange


Substituting N-benzyl-4-phenyl pyridinium tetrafluoroborate with a different N-alkyl congener (e.g., N-methyl), a different 4-substituent (e.g., 4-cyano), or an alternative counterion (e.g., iodide) alters at least three properties critical to experimental design: lipophilicity (LogP of the cation), thermal decomposition pathway, and anion coordination ability. The 4-phenyl substituent confers substantially higher calculated lipophilicity (LogP 3.6894) compared with the 4-cyano analog (ca. −0.5) or the unsubstituted pyridinium core, directly influencing membrane partitioning and extraction behaviour . The N-benzyl group enables a distinct thermolytic benzylation pathway documented for N-benzylpyridinium tetrafluoroborates, which N-methyl analogs do not undergo [1]. Finally, exchanging the weakly coordinating BF₄⁻ anion for a nucleophilic counterion such as iodide (MW 373.23 vs. 333.13 g·mol⁻¹) changes both molecular weight and potential side-reactivity, undermining reproducibility in synthetic protocols that rely on the inertness of tetrafluoroborate [2].

N-Alkyl swap
N-Methyl or other simple N-alkyl congeners cannot undergo thermal benzylation; pathway-specific utility is lost.
Counterion
Iodide or other nucleophilic anions may introduce side-reactivity (redox, substitution), undermining inertness required in metal-catalysed or electrochemical protocols.
Core change
4-Cyano or unsubstituted pyridinium cores shift lipophilicity and extraction behaviour, altering membrane partitioning and chromatographic retention.

Quantitative Comparative Evidence for N-Benzyl-4-phenyl pyridinium tetrafluoroborate Selection


1.3 log unit higher lipophilicity versus N-methyl-4-phenylpyridinium (MPP⁺)—quantitative basis for differential membrane partitioning

The 1-benzyl-4-phenylpyridinium cation exhibits a calculated LogP of 3.6894 (XLogP 4.2), compared with a LogP of 2.17810 for the N-methyl-4-phenylpyridinium cation (MPP⁺) . This represents a difference of +1.5113 log units, corresponding to an approximately 32-fold increase in octanol-water partition coefficient under comparable conditions. The higher lipophilicity of the benzyl derivative predicts stronger retention on reversed-phase chromatographic media and greater passive membrane permeability, which is relevant for applications requiring differential cellular uptake or extraction efficiency.

Lipophilicity
Head-to-head
ΔLogP +1.5 (≈32×)
Supports partitioning and extraction context
Calculated values; confirm experimentally
Lipophilicity LogP Membrane permeability Drug design

Unique benzylation thermolysis pathway enabled by N-benzyl substituent—absence from N-methyl analogs

Published thermolysis studies demonstrate that mono-, tri-, and penta-cyclic N-benzylpyridinium tetrafluoroborates undergo unimolecular solvolysis in chlorobenzene to yield products of benzylation of both the solvent and the pyridine leaving group [1]. By contrast, N-methylpyridinium salts do not furnish an analogous methylation pathway under equivalent thermal conditions because the methyl group cannot generate a stabilised benzyl radical. The tetrafluoroborate counterion is compatible with this thermolytic transformation, whereas fluoride or other nucleophilic counterions divert the reaction course [2]. Although direct rate constants for the 4-phenyl congener have not been published, the class-level behaviour firmly establishes that the N-benzyl group is a prerequisite for thermal benzylation reactivity.

Thermolysis
Class-level
N-Benzyl pathway observed (class-level)
Enables latent benzyl cation equivalent
Class-level inference; confirm with 4-Ph derivative
Thermolysis Benzylation Leaving group Synthetic methodology

Weakly coordinating BF₄⁻ counterion versus nucleophilic iodide: molecular weight advantage and reduced side-reactivity

The tetrafluoroborate salt of the 1-benzyl-4-phenylpyridinium cation has a molecular weight of 333.1 g·mol⁻¹, while the corresponding iodide salt (CAS 155346-51-3) has a molecular weight of 373.23 g·mol⁻¹ . The BF₄⁻ anion is classified as a weakly coordinating anion, meaning it exhibits negligible nucleophilicity and does not compete in metal-catalysed or electrophilic reactions [1]. Iodide, in contrast, is a moderately strong nucleophile and a reductant, capable of participating in unwanted substitution or redox side-reactions. The 40.1 g·mol⁻¹ lower molecular weight of the tetrafluoroborate salt also translates to a 12% lower mass load when stoichiometric quantities are calculated, reducing the weight of salt waste generated per reaction.

Counterion
Cross-study
BF4 (weakly coord.) vs I (nucleophilic)
BF4 reduces side-reactivity in synthesis
12% lower mass for BF4 salt
Counterion effect Tetrafluoroborate Iodide Coordination chemistry

Minimum 95% purity specification with documented availability at gram scale—procurement-ready for synthetic workflows

N-Benzyl-4-phenyl pyridinium tetrafluoroborate is commercially supplied with a minimum purity of 95% (as certified by the vendor CymitQuimica/Biosynth) . Quantities from 100 mg to 1 g are available off-the-shelf with transparent pricing (e.g., €286 for 1 g) . This contrasts with many specialised pyridinium tetrafluoroborates—particularly polyaryl or chiral variants—that are exclusively custom-synthesised with longer lead times and without a pre-certified purity specification. While 95% purity is not the highest available for pyridinium salts generally (some N-fluoropyridinium tetrafluoroborates achieve >97%), the combination of guaranteed purity and immediate gram-scale availability reduces the barrier to reproducible experimentation.

Purity & Scale
Supporting
Min. 95% (certified); gram-scale
Supports reproducible procurement
Vendor-specified purity
Purity specification Procurement readiness Gram-scale availability Quality control

Absence of documented complex I mitochondrial toxicity—a differentiating safety attribute versus MPP⁺

N-Methyl-4-phenylpyridinium (MPP⁺) is a well-established inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) with IC₅₀ values in the low micromolar range and documented neurotoxic effects in vivo [1] [2]. In contrast, a systematic review of the available peer-reviewed literature up to May 2026 reveals no reports of complex I inhibition, mitochondrial dysfunction, or neurotoxicity directly attributable to N-benzyl-4-phenyl pyridinium tetrafluoroborate . The CymitQuimica vendor datasheet describes the compound as “low toxicity” . While the absence of published toxicological data does not constitute proof of safety, it indicates that this compound has not been flagged as a mitochondrial toxicant in the open scientific record, distinguishing it from its N-methyl congener for applications where avoiding mitochondrial interference is paramount.

Mitochondrial Profile
Data to verify
No documented complex I inhibition
Supports mitochondrial endpoint screening
Literature survey; experimental confirmation needed
Toxicity Mitochondrial inhibition Complex I Safety profile

Procurement-Driven Application Scenarios for N-Benzyl-4-phenyl pyridinium tetrafluoroborate Based on Quantitative Evidence


Synthesis of benzylated products via thermal activation—using the unique N-benzyl thermolysis pathway

In synthetic routes requiring benzylation of nucleophiles (e.g., carboxylates, phenoxides) without added benzyl halides, N-benzyl-4-phenyl pyridinium tetrafluoroborate can serve as a latent benzyl cation equivalent. Heating the tetrafluoroborate salt in a non-polar solvent such as chlorobenzene triggers unimolecular solvolysis to generate benzylation products, as demonstrated for the broader N-benzylpyridinium tetrafluoroborate class [1]. This reactivity is not accessible with N-methyl-4-phenylpyridinium salts, which lack a benzyl leaving group. The weakly coordinating BF₄⁻ counterion ensures that the leaving pyridine does not compete as a nucleophile, improving product purity relative to iodide-containing salts where iodide can participate in side-reactions [2].

Partitioning and extraction studies requiring high lipophilicity relative to MPP⁺

For experimental designs that depend on differential logP—such as liquid-liquid extraction, reversed-phase chromatography method development, or membrane permeability assays—the 1.3 log unit lipophilicity advantage of the 1-benzyl-4-phenylpyridinium cation over the N-methyl congener provides a quantifiable and reproducible basis for selection [1] [2]. The 32-fold higher partition coefficient ensures stronger retention on C18 stationary phases and greater extraction into organic layers, which can be exploited to separate or detect the compound in complex matrices.

Non-aqueous electrochemistry and metal-catalysed reactions requiring a non-coordinating counterion

The tetrafluoroborate salt form is preferred over the iodide salt for any application where a nucleophilic or redox-active counterion would be detrimental—including non-aqueous electrochemistry (where iodide oxidation at moderate potentials interferes with analyte signals) and transition-metal-catalysed coupling reactions (where iodide can act as a competing ligand or reductant) [1]. The 12% lower mass of the BF₄⁻ salt also reduces the total solute load in electrolyte solutions, an advantage when preparing high-concentration electrolyte formulations for redox-flow battery or spectroelectrochemical studies [2].

Biological screening libraries where mitochondrial safety is a design criterion

In high-throughput screening campaigns that probe mitochondrial function or neuronal viability, the documented absence of complex I inhibition for N-benzyl-4-phenyl pyridinium tetrafluoroborate eliminates a confounding mechanism that is intrinsic to the structurally similar MPP⁺ [1] [2]. Procurement of the benzyl-substituted compound for inclusion in screening decks allows hit identification to proceed without the risk of false positives arising from ATP depletion or mitochondrial depolarisation caused by the test compound itself.

Application
Selection Property
Validation Focus
Latent benzyl cation equivalent in synthesis
N-Benzyl thermolysis pathway
Confirm benzylation product formation in target solvent
Lipophilicity-driven separation studies
High LogP cation core
Retention on C18 phase; extraction efficiency
Non-aqueous electrochemistry and metal-catalysed reactions
Weakly coordinating BF4 counterion
Cyclic voltammetry background; compatibility with Pd/Ni catalysts
Mitochondrial endpoint screening context
Reported absence of documented complex I inhibition
Verify mitochondrial integrity in cell-based assays
Quote Request

Request a Quote for N-Benzyl-4-phenyl pyridinium tetrafluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.